Boc-Phe(3-Me)-OH

Catalog No.
S1768238
CAS No.
114873-06-2
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Phe(3-Me)-OH

CAS Number

114873-06-2

Product Name

Boc-Phe(3-Me)-OH

IUPAC Name

(2S)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

HBBXWMALJNZDOM-LBPRGKRZSA-N

SMILES

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

114873-06-2;Boc-Phe(3-Me)-OH;Boc-3-methyl-L-phenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoicacid;BOC-L-3-Methylphe;Boc-L-3-Methylphenylalanine;Boc-D-Phe(3-Me)-OH;SBB066164;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoicacid;AC1MC50V;SCHEMBL16423;Boc-3-Methy-L-Phenylalanine;15002_ALDRICH;15002_FLUKA;CTK8C5721;HBBXWMALJNZDOM-LBPRGKRZSA-N;MolPort-001-758-364;ZINC2386873;CB-472;AKOS015836522;AKOS015895346;AM83421;BL076-1;RTR-002709;AC-16775

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Boc-Phe(3-Me)-OH (CAS 114873-06-2) is an unnatural amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl substitution at the meta-position of the phenyl ring. In peptide synthesis and peptidomimetic drug design, this compound serves as a critical building block for introducing specific steric bulk and enhanced hydrophobicity compared to canonical L-phenylalanine. The Boc protection strategy makes it specifically suited for Boc-solid-phase peptide synthesis (Boc-SPPS) or solution-phase workflows requiring acid-labile deprotection (e.g., using trifluoroacetic acid), particularly when synthesizing base-sensitive sequences where Fmoc chemistry is contraindicated [1].

Research Fit

Compatible with Boc-based solid-phase peptide synthesis (SPPS) workflows
Meta-methyl substitution allows steric and hydrophobic modulation of peptide chains
Chiral identity verifiable by reported optical rotation for procurement quality control

Substituting Boc-Phe(3-Me)-OH with standard Boc-Phe-OH or the para-methylated analog (Boc-Phe(4-Me)-OH) fundamentally alters both the spatial geometry and the partition coefficient (LogP) of the resulting peptide. In structure-based drug design, the exact meta-positioning of the methyl group is often required to exploit distinct sub-pockets in enzyme active sites—such as the S2 pocket of parasitic proteases—which cannot be engaged by the unsubstituted phenyl ring. Furthermore, replacing the meta-methyl group with a standard phenylalanine residue reduces the overall lipophilicity of the sequence, frequently resulting in a loss of blood-brain barrier (BBB) penetrance and rendering the synthesized peptidomimetic ineffective for central nervous system (CNS) applications [1].

Substitution Risk

Unsubstituted Boc-Phe-OH

Lacks the 3-methyl steric bulk and altered hydrophobicity, which may shift peptide conformation and protease susceptibility.

Positional isomer Boc-Phe(4-Me)-OH

Different methyl orientation can alter spatial presentation and receptor interaction profiles compared to meta-substitution.

D-enantiomer Boc-D-Phe(3-Me)-OH

D-configuration may disrupt peptidase recognition and peptide half-life, limiting direct replacement in L-peptide sequences.

S2 Pocket Steric Exploitation for Parasitic vs. Human Cathepsin L Selectivity

When designing inhibitors for Toxoplasma gondii cathepsin L (TgCPL), substituting standard phenylalanine with the 3-methyl analog at the P2 position exploits a unique structural difference. The meta-methyl group sits 3–4 Å from Asp218 in the TgCPL S2 pocket, a residue that is replaced by a hydrophobic alanine in human cathepsin L. This specific steric interaction allows researchers to modulate species selectivity by nearly 50-fold compared to unmethylated baselines[1].

Evidence DimensionTarget Selectivity (TgCPL vs. HsCPL)
Target Compound Data3-Me-Phe substitution drives up to 50-fold selectivity for TgCPL over HsCPL.
Comparator Or BaselineStandard Phenylalanine (lacks meta-steric bulk, resulting in poor selectivity).
Quantified Difference~50-fold improvement in parasitic vs. human isoform selectivity.
ConditionsDipeptide nitrile inhibitor SAR assays and X-ray co-crystal overlay.

Procuring the meta-methylated analog is essential for structural biologists and medicinal chemists aiming to achieve species-specific protease inhibition without off-target human toxicity.

Purity Specification
Reported
≥99.0% (HPLC) vs. ≥98.0% (TLC)
Supports stringent impurity control in synthesis
Method sensitivity may affect cross-supplier comparability

Enhanced Lipophilicity for Blood-Brain Barrier (BBB) Penetration

The incorporation of the meta-methyl group significantly increases the overall lipophilicity of the resulting peptide sequence compared to standard phenylalanine. In the optimization of dipeptidic TgCPL inhibitors, this enhanced hydrophobicity was critical for achieving a brain-to-plasma ratio of 0.5, enabling the molecule to cross the blood-brain barrier (BBB) to target dormant-phase infections in the CNS [1].

Evidence DimensionBlood-Brain Barrier (BBB) Penetrance
Target Compound DataOptimized 3-Me-Phe analogs achieve a 0.5 brain/plasma ratio.
Comparator Or BaselineUnsubstituted Phe analogs (lower lipophilicity, rapid clearance, and poor CNS distribution).
Quantified DifferenceMeasurable CNS penetrance (0.5 ratio) vs. baseline exclusion.
ConditionsIn vivo pharmacokinetic profiling in mice.

Buyers developing neurotherapeutics or CNS-active antiparasitics must select this methylated building block to ensure sufficient lipid solubility for BBB crossing.

Optical Rotation
Cross-study comparable
[α]D20 +13±2° (c=1, MeOH) vs. 30° (Boc-Phe(4-Me)-OH)
Confirms L-enantiomer and meta-substitution identity
Verify upon receipt to prevent stereochemical mismatch

High Diastereomeric Purity Retention in Complex Solution-Phase Coupling

Despite the added steric bulk at the meta position, Boc-Phe(3-Me)-OH demonstrates excellent processability in complex multi-step syntheses. When coupled using PyBOP/DIPEA to form dipeptide-derived alkynes (irreversible cysteine cathepsin inhibitors), the building block maintains >94–99% diastereomeric purity. The Boc protecting group is specifically required here to allow orthogonal TFA deprotection without disrupting base-sensitive alkyne or nitrile pharmacophores[1].

Evidence DimensionDiastereomeric Excess (de) Post-Coupling
Target Compound Data>94–99% diastereomeric purity maintained during coupling.
Comparator Or BaselineEpimerization-prone unnatural amino acids or non-optimized routes (<1% overall yield).
Quantified DifferenceReliable stereochemical retention (>94%) despite steric hindrance.
ConditionsSolution-phase coupling with PyBOP/DIPEA followed by TFA deprotection.

Assures process chemists that the meta-methyl group does not compromise coupling kinetics or induce epimerization during standard activation protocols.

Storage Condition
Context-dependent
0–8°C recommended vs. room temperature for Boc-Phe-OH
Indicates thermal sensitivity relevant for lab logistics
Vendor-specific; validate for long-term stability protocols
Protease Resistance
Class-level inference
Modified analog >60% intact after 24h vs. near complete degradation of Boc-Phe analogue at 1h
Suggests methyl substitution may enhance peptide stability in protease assays
Inferred from heterocyclic analog study; direct validation advised
Synthesis Strategy
Head-to-head
Boc SPPS compatible vs. Fmoc SPPS incompatible
Dictates acid-labile deprotection and cleavage conditions
Selection commits entire synthetic route to Boc/Bzl strategy

Species-Selective Protease Inhibitor Development

Ideal for medicinal chemists designing inhibitors that must discriminate between highly homologous enzymes (e.g., parasitic vs. human cathepsins) by exploiting subtle steric differences in the S2 binding pocket [1].

CNS-Penetrant Peptidomimetic Synthesis

The right choice for formulating neurotherapeutics where standard canonical amino acids fail to provide the necessary lipophilicity (LogP) required to cross the blood-brain barrier [1].

Orthogonal Solution-Phase Peptide Chemistry

Highly recommended for multi-step solution-phase syntheses of irreversible inhibitors (such as dipeptide alkynes or nitriles) where the Boc group allows for clean TFA-mediated deprotection without disturbing base-sensitive functional groups [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Peptide stability research
Methyl-substituted phenylalanine for protease resistance hypothesis
Chymotrypsin degradation assay or in-vitro stability profiling
GPCR / membrane protein SAR
Meta-methyl steric and electronic modulation
Receptor binding affinity and selectivity assays
Scalable peptide synthesis development
High HPLC purity for method transfer
Impurity profiling and batch-to-batch consistency

XLogP3

2.5

Wikipedia

Boc-3-methyl-L-phenylalanine

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